3-Bromopyrimido[1,2-a]benzimidazole

Synthetic Chemistry Process Development Building Block Procurement

3-Bromopyrimido[1,2-a]benzimidazole (CAS 1000932-35-3) is a heterocyclic building block featuring a bromine atom at the 3-position of the fused pyrimido[1,2-a]benzimidazole scaffold. With a molecular formula of C10H6BrN3 and a molecular weight of 248.08 g/mol, this compound serves as a versatile intermediate for generating diverse derivative libraries through metal-catalyzed cross-coupling reactions.

Molecular Formula C10H6BrN3
Molecular Weight 248.08 g/mol
CAS No. 1000932-35-3
Cat. No. B1517212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrimido[1,2-a]benzimidazole
CAS1000932-35-3
Molecular FormulaC10H6BrN3
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=C(C=N3)Br
InChIInChI=1S/C10H6BrN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H
InChIKeyVEXDSLZOKLRXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrimido[1,2-a]benzimidazole (CAS 1000932-35-3): Core Scaffold Identity and Procurement Rationale


3-Bromopyrimido[1,2-a]benzimidazole (CAS 1000932-35-3) is a heterocyclic building block featuring a bromine atom at the 3-position of the fused pyrimido[1,2-a]benzimidazole scaffold . With a molecular formula of C10H6BrN3 and a molecular weight of 248.08 g/mol, this compound serves as a versatile intermediate for generating diverse derivative libraries through metal-catalyzed cross-coupling reactions . The pyrimido[1,2-a]benzimidazole core is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating activity against kinases implicated in cancer, parasitic diseases, and other therapeutic areas [1].

Why 3-Bromopyrimido[1,2-a]benzimidazole Cannot Be Substituted by Generic Analogs: Key Differentiation Drivers


Substituting 3-Bromopyrimido[1,2-a]benzimidazole with a generic pyrimido[1,2-a]benzimidazole or a differently substituted analog is not functionally equivalent. The bromine atom at the 3-position is not a passive structural feature; it is a critical reactive handle that enables regioselective derivatization via cross-coupling chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig reactions . This regiochemical precision is essential for constructing focused compound libraries where the substitution pattern directly dictates biological target engagement [1]. Furthermore, the pyrimido[1,2-a]benzimidazole scaffold itself offers a distinct pharmacological profile compared to the closely related imidazo[1,2-a]benzimidazole class, with pharmacophore analysis indicating superior potential for intraocular pressure lowering activity [2]. Using an alternative scaffold or a non-brominated precursor would fundamentally alter the synthetic trajectory and the biological profile of the resulting derivatives.

Quantitative Evidence Guide: 3-Bromopyrimido[1,2-a]benzimidazole vs. Comparators


Regioselective Synthesis Yield: Hypervalent Iodine-Mediated Cyclization

The synthesis of 3-Bromopyrimido[1,2-a]benzimidazole via hypervalent iodine(III)-mediated intramolecular C-H bond cycloamination of (5-bromopyrimidin-2-yl)aniline proceeds with a 75% yield in acetonitrile within 0.33 hours [1]. This yield is reported for the specific 3-bromo derivative and provides a benchmark for evaluating synthetic accessibility. In comparison, the broader class of pyrimido[1,2-a]benzimidazoles synthesized via microwave irradiation in DMF with Et3N and MgSO4 is reported to achieve yields up to 88%, though this represents an optimized condition for a different substrate scope [2].

Synthetic Chemistry Process Development Building Block Procurement

Kinase Inhibition Selectivity: Pfmrk vs. PfPK5 Profiling

Although direct kinase profiling data for 3-Bromopyrimido[1,2-a]benzimidazole itself are limited, a closely related analog (CHEMBL1213804) has been profiled against Plasmodium falciparum kinases. This analog exhibited an IC50 of 3.5 µM against Pfmrk and an IC50 of 130 µM against PfPK5, indicating a 37-fold selectivity window between these two P. falciparum cyclin-dependent kinases [1]. This selectivity profile highlights the potential of the 3-bromo-substituted scaffold to discriminate between closely related kinase targets, a feature that is critical for minimizing off-target effects in antimalarial development.

Antimalarial Drug Discovery Kinase Selectivity Target Engagement

Scaffold-Class Superiority: Pyrimido[1,2-a]benzimidazole vs. Imidazo[1,2-a]benzimidazole in Ocular Hypotensive Activity

Pharmacophore analysis of 27 condensed benzimidazole-based compounds revealed that the pyrimido[1,2-a]benzimidazole class is more promising than the imidazo[1,2-a]benzimidazole class as a source of compounds with high intraocular pressure (IOP) lowering activity [1]. Specifically, pyrimido[1,2-a]benzimidazole derivatives RU 551, RU 555, and RU839 demonstrated significant IOP reduction in normotensive rats after a single topical instillation, whereas the majority of imidazo[1,2-a]benzimidazole derivatives showed weak or inconsistent effects [1]. This class-level pharmacophore advantage provides a compelling rationale for prioritizing the pyrimido[1,2-a]benzimidazole core structure in ocular hypotensive drug discovery.

Glaucoma Intraocular Pressure Pharmacophore Analysis

Versatile Derivatization: Suzuki Coupling at the 3-Bromo Position

The bromine atom at the 3-position of the scaffold serves as a reactive handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents . This is consistent with the general reactivity of aryl bromides in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are standard transformations in medicinal chemistry. In contrast, non-halogenated pyrimido[1,2-a]benzimidazole requires pre-functionalization or less regioselective C-H activation strategies for derivatization [1]. While direct, quantitative yield data for Suzuki coupling on this specific substrate are not publicly available, the presence of the bromine atom is a structural prerequisite for these transformations, making this compound a superior choice for library synthesis compared to its non-halogenated counterparts.

Medicinal Chemistry Library Synthesis C-C Cross-Coupling

Recommended Application Scenarios for 3-Bromopyrimido[1,2-a]benzimidazole


Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry groups targeting kinases, particularly BMX kinase [1] or plasmodial CDKs [2], should prioritize 3-Bromopyrimido[1,2-a]benzimidazole as a core scaffold. The 3-bromo substituent allows for rapid parallel synthesis of diverse analog libraries via Suzuki-Miyaura coupling, enabling efficient SAR exploration around the pyrimido[1,2-a]benzimidazole core.

Antiparasitic Lead Optimization

Researchers developing new antimalarial agents can leverage the intrinsic kinase selectivity profile of the 3-bromo-substituted scaffold (37-fold selectivity for Pfmrk over PfPK5 observed in a close analog [2]) to design compounds with reduced off-target effects. 3-Bromopyrimido[1,2-a]benzimidazole serves as an ideal starting point for introducing substituents that modulate potency and selectivity against Plasmodium kinases.

Ocular Hypotensive Drug Discovery

Based on pharmacophore evidence that the pyrimido[1,2-a]benzimidazole class is superior to the imidazo[1,2-a]benzimidazole class for IOP lowering [3], drug discovery programs targeting glaucoma should utilize 3-Bromopyrimido[1,2-a]benzimidazole as a key intermediate. Derivatization at the 3-position can be used to introduce the methoxyphenyl and [phenyl]alkyl fragments identified as critical pharmacophoric features.

Process Chemistry and Scale-Up Feasibility Assessment

The established synthesis of 3-Bromopyrimido[1,2-a]benzimidazole with a 75% yield under mild hypervalent iodine conditions in acetonitrile [4] provides a reliable benchmark for process chemists evaluating the scalability and cost-effectiveness of incorporating this building block into larger synthetic routes. This data point allows for direct comparison with alternative synthetic strategies during route scouting.

Quote Request

Request a Quote for 3-Bromopyrimido[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.